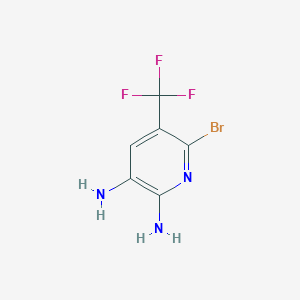![molecular formula C10H13ClN4O B13139957 [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
- [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- [4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Comparison:
- Chemical Structure: The primary difference lies in the substituent on the phenyl ring (methoxy, chloro, fluoro).
- Biological Activity: The different substituents can lead to variations in biological activity, with each compound exhibiting unique properties.
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties.
Conclusion
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a versatile compound with significant potential in various scientific fields Its unique chemical structure and diverse reactivity make it a valuable tool in research and industry
特性
分子式 |
C10H13ClN4O |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
InChIキー |
ZVIYJMVGJGSHDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)

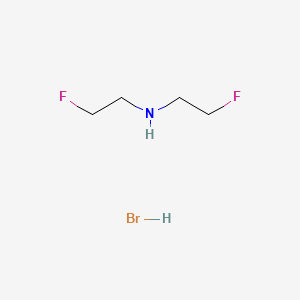


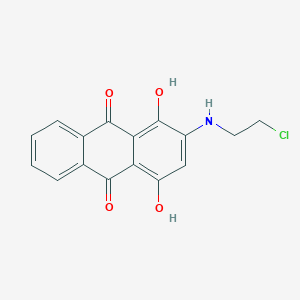
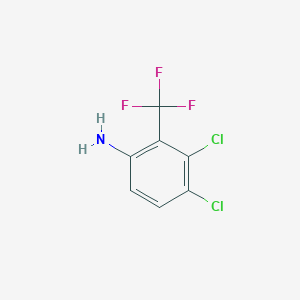
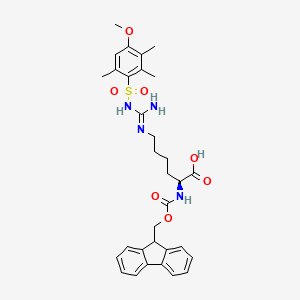

![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
